molecular formula C12H14N2O2 B2615139 3-(2-methylpropyl)-2H-indazole-5-carboxylic acid CAS No. 1883425-90-8

3-(2-methylpropyl)-2H-indazole-5-carboxylic acid

Cat. No.: B2615139
CAS No.: 1883425-90-8
M. Wt: 218.256
InChI Key: SOIMDMPMUKPBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylpropyl)-2H-indazole-5-carboxylic acid is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a carboxylic acid group at the 5-position and a 2-methylpropyl group at the 3-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)-2H-indazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the 2-methylpropyl Group: This step can be achieved through Friedel-Crafts alkylation, where the indazole core is reacted with 2-methylpropyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Oxidized derivatives with additional functional groups

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated indazole derivatives

Scientific Research Applications

3-(2-methylpropyl)-2H-indazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indazole derivatives.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-2H-indazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the indazole ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2H-indazole-5-carboxylic acid: Lacks the 2-methylpropyl group, which may affect its biological activity and chemical reactivity.

    3-(2-methylpropyl)-2H-indazole: Lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.

Uniqueness

3-(2-methylpropyl)-2H-indazole-5-carboxylic acid is unique due to the presence of both the 2-methylpropyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-(2-methylpropyl)-2H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)5-11-9-6-8(12(15)16)3-4-10(9)13-14-11/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIMDMPMUKPBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C2C=C(C=CC2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.